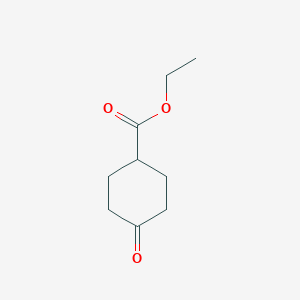
Ethyl 4-oxocyclohexanecarboxylate
Cat. No. B123810
Key on ui cas rn:
17159-79-4
M. Wt: 170.21 g/mol
InChI Key: ZXYAWONOWHSQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04614831
Procedure details


Into a 1-liter magnetically stirred autoclave is placed 489 grams of ethyl-p-hydroxybenzoate having the structure: ##STR139## and 5% palladium on carbon catalyst (4 grams). The autoclave is sealed and hydrogenated at 125°-140° C. and 50 psig hydrogen pressure until the uptake of hydrogen is approximately 70% of theory. GLC analysis indicates that the reaction product at this point contains 71% ketone having the structure: ##STR140## 7.6% alcohol having the structure: ##STR141## and 20% starting material having the structure: ##STR142##



[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)[CH3:2].[H][H]>[Pd]>[C:4]([CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)([O:3][CH2:1][CH3:2])=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
489 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)O)=O
|
Step Four
[Compound]
|
Name
|
ketone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The autoclave is sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
hydrogenated at 125°-140° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)(OCC)C1CCC(CC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
